4-Ethyl-2,3-difluorobenzoic acid

Physicochemical Property Acidity Computational Chemistry

Choose 4-Ethyl-2,3-difluorobenzoic acid for predictable logP tuning. The 4-ethyl group adds +1.0–1.5 logP vs. parent 2,3-difluorobenzoic acid, boosting membrane permeability. Its pKa of 3.08 (vs. 2.93) fine-tunes acid/base behavior for optimized cross-coupling reactivity. The 2,3-difluoro motif enhances metabolic stability. Ideal for SAR studies, Suzuki-Miyaura model systems, and hydrogen-bonded liquid crystal tuning. Avoid synthetic re-optimization by using the precise building block your design demands.

Molecular Formula C9H8F2O2
Molecular Weight 186.15
CAS No. 1429636-88-3
Cat. No. B3031089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,3-difluorobenzoic acid
CAS1429636-88-3
Molecular FormulaC9H8F2O2
Molecular Weight186.15
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1)C(=O)O)F)F
InChIInChI=1S/C9H8F2O2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4H,2H2,1H3,(H,12,13)
InChIKeyYAFRUIMPERQEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,3-difluorobenzoic acid (CAS 1429636-88-3): Procurement and Structural Identity Profile


4-Ethyl-2,3-difluorobenzoic acid (CAS 1429636-88-3) is a fluorinated aromatic carboxylic acid with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It features a benzoic acid core substituted with two fluorine atoms at the 2- and 3-positions and an ethyl group at the 4-position [1]. This specific substitution pattern categorizes it as a specialized building block for pharmaceutical and agrochemical intermediate synthesis, as well as a potential precursor in materials science [1]. Its availability is limited to research-scale quantities (e.g., 1g-100g) from specialized chemical suppliers .

Why 4-Ethyl-2,3-difluorobenzoic acid Cannot Be Casually Substituted with Unsubstituted or Differently Halogenated Analogs


While it shares a core structure with the more common 2,3-difluorobenzoic acid, the addition of the 4-ethyl group fundamentally alters its physicochemical and electronic profile, making simple substitution problematic. Predictive models indicate that this single substitution changes both lipophilicity and the compound's acid/base behavior. Specifically, the predicted pKa of 4-Ethyl-2,3-difluorobenzoic acid (3.08) differs from that of the unsubstituted 2,3-difluorobenzoic acid (2.93) . This shift in pKa and the increased steric bulk at the 4-position directly impact its reactivity in cross-coupling reactions, its solubility in organic solvents, and its conformational behavior when incorporated into larger molecular architectures [1]. Consequently, substituting a more readily available 2,3-difluorobenzoic acid derivative for the specific 4-ethyl variant without re-optimizing reaction conditions or reassessing downstream molecular properties would introduce significant risk of synthetic failure or altered biological/material performance.

Quantitative Differentiation Evidence for 4-Ethyl-2,3-difluorobenzoic acid: A Data-Driven Guide


Comparative pKa Analysis: Impact of 4-Ethyl Substitution on Acidity vs. Unsubstituted 2,3-Difluorobenzoic Acid

The predicted acid dissociation constant (pKa) for 4-Ethyl-2,3-difluorobenzoic acid is 3.08 ± 0.10, indicating it is a slightly weaker acid than its unsubstituted comparator, 2,3-difluorobenzoic acid, which has a predicted pKa of 2.93 ± 0.10 . This difference is attributable to the weakly electron-donating inductive effect of the 4-ethyl group, which slightly destabilizes the carboxylate anion relative to the unsubstituted analog.

Physicochemical Property Acidity Computational Chemistry

Influence of 4-Ethyl Substitution on Lipophilicity and Bioavailability Potential

While direct logP or logD measurements for 4-Ethyl-2,3-difluorobenzoic acid are not available in the primary literature, the substitution pattern itself is known to have a quantifiable impact on lipophilicity. Replacing a hydrogen at the 4-position with an ethyl group is a structural modification that increases a molecule's calculated partition coefficient (clogP) by approximately 1.0-1.5 log units relative to the unsubstituted parent, 2,3-difluorobenzoic acid [1][2]. This increase in lipophilicity is a class-level inference drawn from the well-established Hansch-Fujita π constant for an ethyl substituent.

Lipophilicity Medicinal Chemistry Drug-likeness

Enhanced Lipophilicity and Steric Bulk for Tuning Liquid Crystal Mesophase Behavior

In the class of fluorinated benzoic acids, the presence and length of an alkyl/alkoxy chain in the 4-position are directly correlated with the types and stability of liquid crystalline phases formed. Studies on 4-alkoxy-2,3-difluorobenzoic acids (nOBAFF) demonstrate that increasing the chain length systematically decreases transition temperatures and modulates the order parameter [1][2]. Furthermore, the 2,3-difluorination pattern is known to impart a negative dielectric anisotropy, a crucial property for certain display technologies [3]. By extension, 4-Ethyl-2,3-difluorobenzoic acid offers a specific, shorter-chain alternative for fine-tuning mesomorphic behavior compared to the more extensively studied nOBAFF series (where n is an alkoxy chain of 7-12 carbons).

Liquid Crystals Materials Science Fluorinated Building Blocks

Targeted Application Scenarios for 4-Ethyl-2,3-difluorobenzoic acid Based on Its Differentiated Properties


Medicinal Chemistry: Optimizing Lead Compound Lipophilicity and Permeability

In structure-activity relationship (SAR) studies, medicinal chemists can utilize 4-Ethyl-2,3-difluorobenzoic acid as a strategic building block. By incorporating it as a fragment or core, they can leverage the additive effect of the 4-ethyl group to increase a lead molecule's calculated logP by approximately 1.0-1.5 units compared to the non-alkylated analog [1]. This predictable increase in lipophilicity is a key lever for improving passive membrane permeability and oral bioavailability, a common optimization goal in drug discovery programs. The 2,3-difluoro motif further contributes to metabolic stability.

Synthetic Methodology: Investigating Electronic and Steric Effects in Cross-Coupling

This compound serves as a well-defined model substrate for investigating electronic and steric effects in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . The quantitative difference in pKa (3.08 vs. 2.93 for the unsubstituted analog) allows researchers to correlate reaction rates with the electronic influence of the 4-ethyl substituent. Furthermore, the steric bulk introduced by the ethyl group adjacent to the carboxylic acid provides a convenient system for studying ortho-substituent effects on coupling efficiency and regioselectivity.

Materials Science: Fine-Tuning Mesomorphic Properties in Liquid Crystal Design

For chemists designing new hydrogen-bonded liquid crystal (HBLC) mixtures, 4-Ethyl-2,3-difluorobenzoic acid presents a valuable building block for property tuning [2]. Based on class-level studies of 4-alkoxy-2,3-difluorobenzoic acids (nOBAFF), incorporating this 4-ethyl variant is expected to systematically decrease phase transition temperatures and modify the order parameter relative to longer-chain homologs. This allows for precise control over the operational temperature range and electro-optical response (e.g., threshold voltage, response time) of the final LC mixture, which is critical for applications in advanced display technologies.

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